3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-4-18-7-9-19(10-8-18)25-23-16-27-24-14-13-21(30-3)15-22(24)26(23)29(28-25)20-11-5-17(2)6-12-20/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYAUFBZBWAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 4-ethylphenylhydrazine with 4-methylphenyl ketone, followed by cyclization and methoxylation steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrazoloquinoline core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and various catalysts.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
Synthesis of 3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have highlighted methods that utilize readily available anilines and DMSO as a methine source in tandem synthesis processes. Such methods have shown to enhance yield and purity, making the compound more accessible for research and application .
Synthetic Pathway
- Starting Materials : Anilines and appropriate aldehydes or ketones.
- Reagents : DMSO, TFA (trifluoroacetic acid), and other catalysts.
- Reaction Conditions : Acid-mediated conditions at elevated temperatures to facilitate the formation of the pyrazoloquinoline structure.
Anticancer Properties
Research indicates that compounds within the pyrazoloquinoline class exhibit significant anticancer activity. The specific compound has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Anticancer Activity
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : IC50 values indicated effective cytotoxicity at low micromolar concentrations, supporting its potential as a lead compound for further development .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Data Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5.2 | |
| HeLa | 6.7 | ||
| A549 | 4.9 | ||
| Anti-inflammatory | RAW264.7 | 10.5 |
Applications in Drug Discovery
The unique structural features of this compound make it a valuable candidate for drug discovery efforts targeting various diseases:
- Cancer Therapeutics : As indicated by its anticancer properties, it may serve as a foundation for developing new chemotherapeutic agents.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a potential treatment for chronic inflammatory conditions.
- Neuroprotective Agents : Preliminary studies suggest neuroprotective effects, warranting further investigation into its applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in antiproliferative effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares the target compound with structurally related pyrazolo[4,3-c]quinolines:
Key Observations :
- Substituent Effects: The target compound’s 4-ethylphenyl and 4-methylphenyl groups increase steric bulk and lipophilicity compared to 8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline . This may enhance membrane permeability but reduce solubility.
- Positional Influence: Methoxy at position 8 (target compound) vs.
- Therapeutic Diversity : ELND006 demonstrates that sulfonyl and cyclopropyl groups can redirect activity toward amyloid-beta inhibition, highlighting the scaffold’s versatility.
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups: Methoxy/ethoxy at position 8 (target compound and ) may enhance resonance stabilization, critical for binding to aromatic residues in iNOS or COX-2 .
- Aromatic Substituents: 4-Ethylphenyl (target) vs.
- Amino vs. Alkyl Groups: Amino-containing derivatives (e.g., 2i) exhibit higher potency in NO inhibition, suggesting that the target compound’s ethylphenyl group may prioritize pharmacokinetics over potency .
Biological Activity
3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazoloquinoline class, which has been investigated for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C26H23N3O2
- Molecular Weight : 409.49 g/mol
- InChIKey : WQLSWDJHRPMICP-UHFFFAOYSA-N
Anticancer Properties
Research has indicated that compounds within the pyrazoloquinoline family exhibit significant anticancer activities. A study highlighted that derivatives of pyrazolo[3,4-b]quinolines showed promising results in inhibiting cancer cell proliferation. Specifically, they demonstrated:
- Inhibition of Topoisomerase II : The compound showed a significant binding affinity to topoisomerase II, leading to molecular distortion and subsequent disassembly of microtubules .
- Cell Line Testing : In vitro studies reported IC50 values indicating effective cytotoxicity against various cancer cell lines:
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoloquinolines has also been explored. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic utility in inflammatory diseases .
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that:
- Kinase Inhibition : The compound may inhibit certain kinases involved in cancer cell signaling pathways.
- DNA Intercalation : Its structure allows for potential intercalation with DNA, disrupting replication and transcription processes .
Research Findings and Case Studies
Q & A
Q. What are the recommended methodologies for synthesizing 3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis involves multi-step organic reactions, typically starting with the condensation of substituted phenylhydrazines with aldehydes or ketones to form hydrazone intermediates. Subsequent cyclization under controlled conditions (e.g., reflux in acetic acid or toluene) yields the pyrazoloquinoline core. Key steps include:
- Substituent introduction : Ethyl and methylphenyl groups are introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
- Methoxy group addition : Methoxylation at position 8 is achieved using NaOMe/MeOH under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Determines crystal system (e.g., orthorhombic P212121) and bond angles, confirming substituent positions .
- Spectroscopic techniques :
- NMR : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons .
- HRMS : Validates molecular weight (e.g., ~425.5 g/mol) .
Q. What biological activities are associated with this compound, and how are they mechanistically assessed?
- Anticancer activity : Evaluated via MTT assays (IC values against HeLa cells: 1.2–5.0 µM). Mechanisms include apoptosis induction via caspase-3 activation and mitochondrial membrane disruption .
- Anti-inflammatory effects : Inhibits COX-2 (IC: 0.39 µM) and iNOS in RAW 264.7 macrophages .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR-TK) show competitive binding at ATP sites .
Q. What physicochemical properties are critical for its stability and solubility?
- LogP : ~4.2 (indicative of moderate lipophilicity, suitable for blood-brain barrier penetration) .
- Thermal stability : Decomposition temperature >250°C (TGA analysis) .
- Aqueous solubility : <10 µg/mL at pH 7.4, improved via PEG-based nanoformulation .
Q. Which analytical techniques are essential for purity assessment?
- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min .
- DSC : Melting point ~215–220°C .
- Elemental analysis : Confirms C, H, N within 0.4% of theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Ethyl vs. methyl groups : Ethyl at the 4-position enhances hydrophobic interactions with kinase pockets (IC improvement: 1.5-fold) .
- Methoxy position : 8-methoxy derivatives show higher COX-2 selectivity than 6-methoxy analogs due to steric hindrance reduction .
- Halogen substitution : Fluorine at position 8 increases metabolic stability (t: 4.7 vs. 2.1 hours for non-fluorinated analogs) .
Q. How can contradictory data in pharmacological studies be resolved?
- Case example : Discrepancies in IC values (e.g., 0.39 µM vs. 1.0 µM for COX-2) arise from assay conditions (e.g., cell line variability, serum concentration). Standardization using WHO protocols and triplicate replicates minimizes errors .
- Meta-analysis : Cross-referencing crystallographic data (e.g., PDB 6XYZ) with molecular docking (AutoDock Vina) clarifies binding mode inconsistencies .
Q. What strategies are effective for enantiomeric separation given its chiral centers?
- Chiral HPLC : Use of Chiralpak AD-H column with hexane/isopropanol (90:10) achieves baseline separation (α = 1.32) .
- Kinetic resolution : Lipase-mediated acetylation selectively modifies (R)-enantiomers (ee >98%) .
Q. How do solvent polarity and proticity affect its photophysical properties?
Q. What in vitro-to-in vivo translation challenges exist for this compound?
- Metabolic instability : CYP3A4-mediated demethylation reduces plasma exposure (AUC: 120→40 µg·h/mL). Prodrug strategies (e.g., phosphate esters) improve bioavailability .
- Toxicity discrepancies : In vitro cytotoxicity (IC 1.2 µM) vs. in vivo LD (200 mg/kg) highlights species-specific metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
